4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone
Overview
Description
4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O It is a derivative of benzophenone, characterized by the presence of a fluoro group at the 4’ position and a 4-methylpiperazinomethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-fluorobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production time. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The fluoro group and the piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The piperazine ring also enhances its solubility and bioavailability, making it a valuable compound for various applications.
Biological Activity
4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the benzophenone family, characterized by the presence of a piperazine moiety. This structure enhances its solubility and biological activity, making it a subject of interest in pharmacological research. Recent studies have explored its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 290.35 g/mol
- Functional Groups : Benzophenone core, piperazine ring, and a fluorine substituent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, which is crucial in treating chronic inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
Anti-inflammatory Studies
Several models have been employed to assess the anti-inflammatory activity of the compound:
- Acetic Acid-Induced Abdominal Writhing Test : Used to evaluate anti-nociceptive activity.
- Tail Flick Test and Formalin-Induced Pain Test : Assessed pain response.
- Paw Oedema and Pleurisy Induced by Carrageenan : Evaluated anti-inflammatory activity, including cell migration and myeloperoxidase enzyme activity.
Results
- Dose-Dependent Decrease in Writhings : Significant reductions observed at doses of 50, 100, and 200 mg/kg.
- Reduction in Paw Licking Time : Notable decrease during the second phase of the formalin test at a dose of 100 mg/kg.
- Oedema Formation Reduction : Significant decreases in oedema formation were noted at all time points measured.
Anticancer Activity
The anticancer potential of this compound has been investigated through various biochemical assays:
- Cell Proliferation Inhibition : The compound was shown to inhibit the proliferation of several cancer cell lines.
- Mechanism of Action : It likely interacts with specific protein targets involved in cell cycle regulation and apoptosis induction.
Case Studies
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by disrupting key signaling pathways associated with cell survival. For example, it was found to inhibit the Bcr-Abl protein tyrosine kinase, which plays a critical role in chronic myeloid leukemia (CML).
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to other similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | Fluorinated benzophenone with piperazine | Enhanced bioactivity due to fluorine substitution |
3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone | Fluorinated variant | Increased lipophilicity; potential for improved receptor binding |
3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone | Brominated variant | Different interaction profiles due to bromine presence |
Properties
IUPAC Name |
(4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNFJXWQGNMWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643875 | |
Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-11-4 | |
Record name | Methanone, (4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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